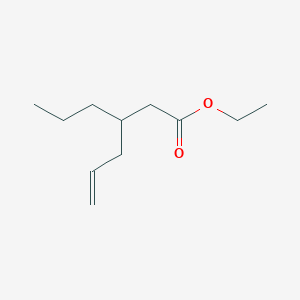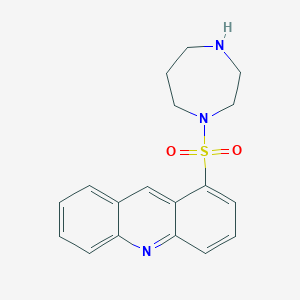![molecular formula C12H12O2S B14265185 5-Methyl-3-[(phenylsulfanyl)methyl]furan-2(5H)-one CAS No. 135447-03-9](/img/structure/B14265185.png)
5-Methyl-3-[(phenylsulfanyl)methyl]furan-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-3-[(phenylsulfanyl)methyl]furan-2(5H)-one is a chemical compound with the molecular formula C11H10O2S It is a furanone derivative, characterized by the presence of a phenylsulfanyl group attached to the furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-[(phenylsulfanyl)methyl]furan-2(5H)-one typically involves the reaction of 5-methylfuran-2(5H)-one with a phenylsulfanyl methylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
5-Methyl-3-[(phenylsulfanyl)methyl]furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The furanone ring can be reduced to form dihydrofuran derivatives.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of various substituted furanones depending on the nucleophile used.
科学的研究の応用
5-Methyl-3-[(phenylsulfanyl)methyl]furan-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Methyl-3-[(phenylsulfanyl)methyl]furan-2(5H)-one involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The furanone ring may also participate in binding interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Methylfuran-2(5H)-one: Lacks the phenylsulfanyl group, making it less versatile in certain reactions.
3-Phenylsulfanyl-2(5H)-furanone: Similar structure but without the methyl group, affecting its reactivity and properties.
Uniqueness
5-Methyl-3-[(phenylsulfanyl)methyl]furan-2(5H)-one is unique due to the presence of both the methyl and phenylsulfanyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
135447-03-9 |
|---|---|
分子式 |
C12H12O2S |
分子量 |
220.29 g/mol |
IUPAC名 |
2-methyl-4-(phenylsulfanylmethyl)-2H-furan-5-one |
InChI |
InChI=1S/C12H12O2S/c1-9-7-10(12(13)14-9)8-15-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 |
InChIキー |
HPKNHKJIIQYOEI-UHFFFAOYSA-N |
正規SMILES |
CC1C=C(C(=O)O1)CSC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


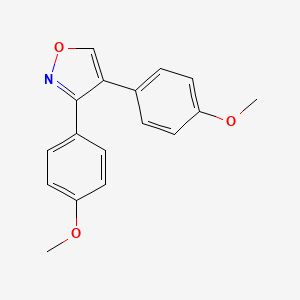
![Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B14265108.png)
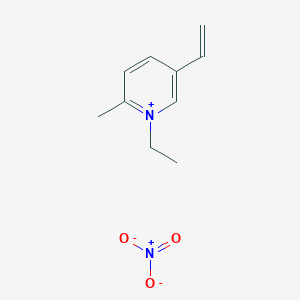
![2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)-](/img/structure/B14265124.png)
![(2S)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14265128.png)
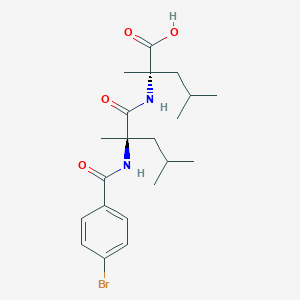
![1,1'-{[1-(Hex-1-yn-1-yl)cyclopropane-1,2-diyl]disulfonyl}dibenzene](/img/structure/B14265140.png)
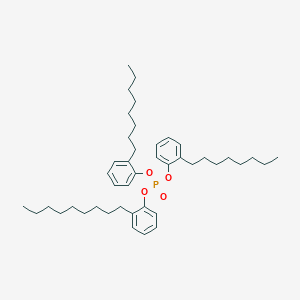
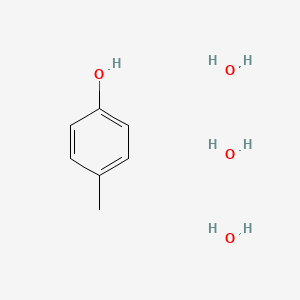
![Silane, [2-[(R)-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl-](/img/structure/B14265151.png)
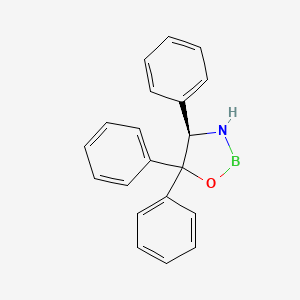
![1,1',1'',1'''-[1,4-Phenylenedi(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14265171.png)
